3-Chloro-5-cyanothiophene-2-carboxylic acid
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Overview
Description
3-Chloro-5-cyanothiophene-2-carboxylic acid is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 3-Chloro-5-cyanothiophene-2-carboxylic acid typically involves several steps. One common method includes the chlorination of 5-cyanothiophene-2-carboxylic acid. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-5-cyanothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-5-cyanothiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyanothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
3-Chloro-5-cyanothiophene-2-carboxylic acid can be compared with other similar compounds, such as:
5-Cyanothiophene-2-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
3-Bromo-5-cyanothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.
3-Iodo-5-cyanothiophene-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-5-cyanothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClNO2S/c7-4-1-3(2-8)11-5(4)6(9)10/h1H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVDWQIYPBVHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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